2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
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Overview
Description
H-Orn(Fmoc)-OH, also known as Nα-Fmoc-L-ornithine, is a derivative of the amino acid ornithine. It is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino function, facilitating the stepwise construction of peptides on a solid support. This compound is widely utilized in the field of peptide synthesis due to its stability and ease of removal under mildly basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Orn(Fmoc)-OH typically involves the protection of the amino group of ornithine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The resulting product is then purified by crystallization or chromatography to obtain pure H-Orn(Fmoc)-OH .
Industrial Production Methods
In industrial settings, the production of H-Orn(Fmoc)-OH follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) machines are often employed to streamline the process. These machines allow for the efficient coupling of Fmoc-protected amino acids to a resin, followed by deprotection and subsequent coupling steps to build the desired peptide sequence .
Chemical Reactions Analysis
Types of Reactions
H-Orn(Fmoc)-OH undergoes various chemical reactions, primarily in the context of peptide synthesis. These reactions include:
Coupling Reactions: The Fmoc-protected amino group can react with activated carboxyl groups of other amino acids or peptides to form peptide bonds.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, and other carbodiimides.
Deprotection Reagents: Piperidine in DMF or DCM.
Solvents: DMF, DCM, and other organic solvents.
Major Products
The major products formed from these reactions are peptides with specific sequences, where H-Orn(Fmoc)-OH serves as one of the building blocks. The final peptides can be used for various applications in research and industry .
Scientific Research Applications
H-Orn(Fmoc)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: It is a crucial building block in the synthesis of peptides and proteins for research purposes.
Drug Development: Peptides synthesized using H-Orn(Fmoc)-OH can be used in the development of new therapeutic agents.
Biomaterials: Fmoc-modified peptides, including H-Orn(Fmoc)-OH, are used to create self-assembling hydrogels for tissue engineering and drug delivery.
Biological Studies: These peptides are used to study protein-protein interactions, enzyme functions, and other biological processes.
Mechanism of Action
The mechanism of action of H-Orn(Fmoc)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of ornithine, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the stepwise construction of peptides. The Fmoc group is removed under mildly basic conditions, typically using piperidine .
Comparison with Similar Compounds
Similar Compounds
H-Lys(Fmoc)-OH: Similar to H-Orn(Fmoc)-OH, this compound is a derivative of lysine with an Fmoc-protected amino group.
H-Arg(Fmoc)-OH: Another Fmoc-protected amino acid, derived from arginine.
H-Asp(Fmoc)-OH: Fmoc-protected aspartic acid used in peptide synthesis.
Uniqueness
H-Orn(Fmoc)-OH is unique due to the presence of the ornithine side chain, which contains an additional amino group compared to lysine. This additional amino group can participate in further functionalization or modification, providing additional versatility in peptide synthesis .
Biological Activity
2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid, also known as Fmoc-L-ornithine, is a derivative of ornithine modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered interest in the field of peptide synthesis and biological research due to its unique structural properties and potential applications in drug development.
- Molecular Formula : C₃₅H₃₂N₂O₆
- Molecular Weight : 588.64 g/mol
- CAS Number : 201048-68-2
- Structure : The compound features a pentanoic acid backbone with amino and carbonyl functionalities, which are essential for its biological activity.
Biological Activity
The biological activity of this compound primarily revolves around its role in peptide synthesis and potential therapeutic applications.
- Peptide Bond Formation : The Fmoc group allows for selective protection of the amino group, facilitating peptide bond formation during solid-phase peptide synthesis (SPPS). This is crucial for constructing peptides that may exhibit biological activity.
- Modulation of Protein Interactions : The structural modifications provided by the Fmoc group can influence the conformation and stability of peptides, potentially enhancing their interaction with target proteins or receptors.
Study on Antimicrobial Activity
A study investigated the antimicrobial properties of various Fmoc-protected amino acids, including this compound. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Peptide Synthesis Efficiency
Research demonstrated that using Fmoc-L-ornithine in peptide synthesis improved yields and purity compared to traditional methods. This efficiency is attributed to the stability of the Fmoc group under standard coupling conditions, which minimizes side reactions during synthesis.
Data Table: Comparison of Biological Activities
Compound Name | Antimicrobial Activity | Yield in Peptide Synthesis | Stability |
---|---|---|---|
Fmoc-L-Ornithine | Moderate against Gram-positive bacteria | High (up to 90%) | Stable under acidic conditions |
Fmoc-L-Leucine | High against various pathogens | Moderate (75%) | Sensitive to moisture |
Fmoc-L-Alanine | Low activity | High (85%) | Stable |
Properties
IUPAC Name |
2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSWMYLYLRAMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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